molecular formula C13H18BrN B13082379 N-[(2-Bromo-4-methylphenyl)methyl]cyclopentanamine

N-[(2-Bromo-4-methylphenyl)methyl]cyclopentanamine

Cat. No.: B13082379
M. Wt: 268.19 g/mol
InChI Key: YXWBOATZIIOKLU-UHFFFAOYSA-N
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Description

N-[(2-Bromo-4-methylphenyl)methyl]cyclopentanamine (CAS 1513482-52-4) is a chemical compound with the molecular formula C11H14BrN and a molecular weight of 240.14 g/mol . This compound is a bromo-substituted amine derivative, structurally characterized by a cyclopentylamine group linked to a 2-bromo-4-methylbenzyl group. While specific biological data for this compound is not available in the public domain, its structural features are of significant interest in medicinal chemistry research. Structurally related compounds, sharing the benzylcyclopentylamine scaffold, have been investigated as potential monoamine reuptake inhibitors . This suggests a potential research application for this compound as a building block or intermediate in the synthesis and development of novel central nervous system (CNS) active agents. Researchers may explore its utility in programs targeting conditions such as depression, attention deficit disorders, or substance dependence, based on the activity of its structural analogs . The bromine atom on the phenyl ring offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, making it a valuable intermediate for constructing more complex molecules for structure-activity relationship (SAR) studies. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate safety protocols.

Properties

Molecular Formula

C13H18BrN

Molecular Weight

268.19 g/mol

IUPAC Name

N-[(2-bromo-4-methylphenyl)methyl]cyclopentanamine

InChI

InChI=1S/C13H18BrN/c1-10-6-7-11(13(14)8-10)9-15-12-4-2-3-5-12/h6-8,12,15H,2-5,9H2,1H3

InChI Key

YXWBOATZIIOKLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CNC2CCCC2)Br

Origin of Product

United States

Preparation Methods

Bromination of 4-Methylphenol (p-Cresol) to 2-Bromo-4-methylphenol

A critical intermediate, 2-bromo-4-methylphenol, is prepared by selective bromination of p-cresol. The process involves continuous bromination under controlled temperature and stoichiometric conditions to maximize mono-bromination and reduce dibrominated by-products.

Key Parameters and Conditions:

Parameter Range / Value Notes
Bromine concentration 5–100% (mass percent) Preferred 20–50% in solvent
p-Cresol concentration 5–100% (mass percent) Preferred 20–50% in solvent
Bromine to p-Cresol mol ratio 0.8–1.1 Optimum 0.98–1.03
Temperature (feed solutions) -35 to 30 °C Preferred -20 to 10 °C
Reactor outlet temperature -25 to 50 °C Preferred -15 to 30 °C
Solvent Ethylene dichloride or chloroform Used to dilute reactants and control reaction

Process Description:

  • Bromine and p-cresol solutions, diluted in an inert solvent, are continuously mixed in a tubular reactor equipped with a hybrid mixing device.

  • The reaction is maintained at low temperature to suppress the formation of 2,6-dibromo-4-methylphenol by-product.

  • Hydrogen bromide generated is recovered post-reaction.

  • The crude product is purified by distillation or rectification to isolate 2-bromo-4-methylphenol with purity up to 99.8%.

Representative Data from Laboratory Scale:

Batch Size Yield (%) Purity of 2-Bromo-4-methylphenol (%) By-product (2,6-dibromo-4-methylphenol) (%)
1 mol scale 93.2 97.8 0.05
10 mol scale 96.7 99.31 0.67
10 mol scale (chloroform solvent) 97.3 99.71 0.20

These results demonstrate that continuous bromination with precise stoichiometric control and temperature regulation yields high-purity monobrominated product with minimal side products.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Bromo-4-methylphenyl)methyl]cyclopentanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: De-brominated compounds

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[(2-Bromo-4-methylphenyl)methyl]cyclopentanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-Bromo-4-methylphenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets. The bromine atom and the cyclopentanamine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Structural Analogs and Molecular Data

The table below summarizes critical molecular properties of N-[(2-Bromo-4-methylphenyl)methyl]cyclopentanamine and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Applications/Findings
This compound - C₁₃H₁₈BrN 268.20 2-Bromo, 4-methyl Potential pharmaceutical agent
N-[(2,4-Dichlorophenyl)methyl]cyclopentanamine 774194-95-5 C₁₂H₁₅Cl₂N 244.16 2-Chloro, 4-chloro Structural analog; no specified use
N-[(5-Bromo-2-methylphenyl)methyl]cyclopentanamine - C₁₃H₁₈BrN 268.20 5-Bromo, 2-methyl Pharmaceutical applications
N-((5-(4-Fluoro-2-[¹¹C]methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine - C₁₉H₂¹FNO* - 4-Fluoro, 2-methoxy (pyridine core) Radiolabelling for preclinical studies

*Base structure excluding ¹¹C isotope.

Substituent Effects on Physicochemical Properties

Halogen vs. Alkyl Substitutions
  • Bromine vs. Chlorine: The dichloro analog (C₁₂H₁₅Cl₂N) has a lower molecular weight (244.16 g/mol) compared to the bromo-methyl compound (268.20 g/mol).
  • Methyl vs.
Positional Isomerism
  • 2-Bromo-4-methyl vs. 5-Bromo-2-methyl : The positional isomer (5-bromo-2-methyl) shifts steric and electronic effects. The ortho-bromo group in the target compound may hinder rotation around the benzyl-cyclopentanamine bond, affecting conformational stability and target binding .
Heterocyclic Modifications
  • The pyridine-containing analog () replaces the benzene ring with a nitrogen heterocycle, significantly altering electronic properties.
Pharmaceutical Potential
  • Both bromo-methyl isomers (2-bromo-4-methyl and 5-bromo-2-methyl) are marketed by EOS Med Chem for pharmaceutical applications, suggesting roles as intermediates or bioactive molecules . The ortho-bromo substitution in the target compound may optimize steric interactions in drug-receptor binding compared to its positional isomer.
Radiolabelling Utility
  • The pyridine-based analog () demonstrates the adaptability of cyclopentanamine derivatives in radiolabelling. Its ¹¹C-methoxy group allows for tracking pharmacokinetics, highlighting a divergent application compared to the non-radiolabelled bromo-methyl compounds .
Coordination Chemistry

Biological Activity

N-[(2-Bromo-4-methylphenyl)methyl]cyclopentanamine is an organic compound notable for its unique structural features, including a cyclopentanamine backbone and a bromo-substituted aromatic ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, supported by research findings, data tables, and comparative analyses.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H16_{16}BrN
  • Molecular Weight : Approximately 268.19 g/mol
  • Structural Features : The compound contains a bromo group at the 2-position and a methyl group at the 4-position of the phenyl ring, which may influence its biological properties.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including:

  • Enzymes : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
  • Receptors : Its structure suggests potential binding to neurotransmitter receptors, which could affect neurological functions.

Biological Activities

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, analogs have shown effective inhibition of microtubule assembly, indicating potential as microtubule-destabilizing agents .
  • Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, this compound may exhibit neuropharmacological effects that warrant further investigation.
  • Antimicrobial Properties : Research indicates that certain derivatives of cyclopentanamines possess antimicrobial activity. The presence of the bromo group may enhance this property by altering the electronic characteristics of the molecule.

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, a comparison with structurally related compounds is essential.

Compound NameMolecular FormulaUnique FeaturesBiological Activity
N-(2-Bromo-4-methylphenyl)acetamideC11_{11}H12_{12}BrNAcetamide functional groupModerate cytotoxicity
N-(2-Bromo-4-fluorophenyl)methylcyclopentanamineC13_{13}H16_{16}BrFNFluorine atom instead of methylPotential neuroactivity
N-(3-Bromo-4-methylphenyl)methylcyclopentanamineC13_{13}H16_{16}BrNBromine at the 3-positionVaries significantly in activity

This table highlights how modifications in the phenyl ring can lead to variations in biological activity, suggesting that further exploration of these analogs could yield valuable insights into structure-activity relationships.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

  • Anticancer Studies : In vitro assays have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines such as MDA-MB-231. These studies reveal that structural modifications can significantly enhance or diminish anticancer activity .
  • Binding Affinity Studies : Molecular docking studies suggest that the bromo-substituted phenyl group may enhance binding affinity to specific receptors compared to non-brominated analogs. This finding is crucial for developing targeted therapeutic agents.
  • Pharmacokinetic Profiles : ADME (Absorption, Distribution, Metabolism, Excretion) predictions indicate that modifications to the cyclopentanamine structure could improve bioavailability and therapeutic efficacy .

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